molecular formula C13H12N4 B3008759 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole CAS No. 89407-19-2

1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole

Cat. No.: B3008759
CAS No.: 89407-19-2
M. Wt: 225.273
InChI Key: STHFBJJNEGIJJD-YSOHJTORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring system Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole typically involves the reaction of phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, under reflux conditions . The resulting intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole is unique due to the specific positioning of the phenyl and pyrazole rings, which can influence its reactivity and biological activity. The presence of the pyrazole ring system imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(deuterio-phenyl-pyrazol-1-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-12(7-3-1)13(16-10-4-8-14-16)17-11-5-9-15-17/h1-11,13H/i13D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFBJJNEGIJJD-YSOHJTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N2C=CC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C1=CC=CC=C1)(N2C=CC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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